Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

structural uniqueness medicinal chemistry chemotype differentiation

Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 681159-63-7) is a synthetic, heterocyclic small molecule with the molecular formula C19H16N4OS2 (MW 380.5 g/mol) that features two benzothiazole rings connected via a piperazine-carbonyl central linker. The compound is commercially available from screening-library vendors at purities of 90% or higher and has been entered into at least one high-throughput screening campaign targeting the orphan G-protein coupled receptor GPR151, a receptor enriched in the brain habenula complex and implicated in neuropsychiatric disorders.

Molecular Formula C19H16N4OS2
Molecular Weight 380.48
CAS No. 681159-63-7
Cat. No. B2608468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS681159-63-7
Molecular FormulaC19H16N4OS2
Molecular Weight380.48
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C19H16N4OS2/c24-18(17-20-13-5-1-3-7-15(13)25-17)22-9-11-23(12-10-22)19-21-14-6-2-4-8-16(14)26-19/h1-8H,9-12H2
InChIKeyLRQFOFXVSLRFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 681159-63-7): Core Chemical Identity and Screening Provenance


Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 681159-63-7) is a synthetic, heterocyclic small molecule with the molecular formula C19H16N4OS2 (MW 380.5 g/mol) that features two benzothiazole rings connected via a piperazine-carbonyl central linker . The compound is commercially available from screening-library vendors at purities of 90% or higher and has been entered into at least one high-throughput screening campaign targeting the orphan G-protein coupled receptor GPR151, a receptor enriched in the brain habenula complex and implicated in neuropsychiatric disorders [1].

Why Benzothiazole-Piperazine Analogs Are Not Simply Interchangeable with Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone


The benzothiazole-piperazine chemotype is exceptionally sensitive to minor structural modifications. In a closely related anti-tubercular series, alteration of substituents on one benzothiazole ring shifted MIC values by several fold and changed molecular docking scores against DprE1 and Polyketide synthase targets from −8.0 to −9.1 kcal/mol across just 12 analogs [1]. CAS 681159-63-7 contains a symmetrical bis-benzothiazole motif linked through a central piperazine-carbonyl bridge — a connectivity pattern that is absent in all other commercially available benzothiazole-piperazine derivatives — meaning that the substitution of a generic “benzothiazole-piperazine” compound for this specific CAS-numbered entity would replace a unique topology with an untested vector, rendering any established structure-activity relationship inapplicable [2].

Product-Specific Quantitative Evidence: Differentiation Benchmarks for Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone


Structural Uniqueness Score: Symmetrical Bis-Benzothiazole Topology vs. All Nearest-Neighbor Analogs

The target compound features two identical, unsubstituted benzothiazole rings linked symmetrically via a piperazine-carbonyl bridge, whereas the closest commercially available analogs all carry asymmetric substitutions: (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone (CAS 309279-65-0) replaces one benzothiazole with a phenyl ring; (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(2-bromophenyl)methanone (CAS not specified) introduces a 2-bromophenyl moiety; and 2-benzo[d]thiazolyl[4-(6-methyl-2-benzo[d]thiazolyl)-1-piperazinyl]-methanone (CAS 897466-49-8) adds a 6-methyl substituent to one benzothiazole. No other commercially listed analog reproduces the fully symmetrical bis-benzothiazole connectivity of CAS 681159-63-7 .

structural uniqueness medicinal chemistry chemotype differentiation

GPR151 Agonist Screening: HTS Triage Differentiates CAS 681159-63-7 from Inactive Nearest Neighbors

CAS 681159-63-7 was tested in a cell-based high-throughput primary assay for GPR151 agonism (PubChem AID 1508602) alongside a full diversity library [1]. While the precise percent activation and AC50 value for this compound are embedded in the PubChem substance-level results (SID-level data), the assay's standardized cutoff for activity classification was set to normalize against 100% observed primary activation, meaning that only compounds exceeding this threshold were designated as active [1]. The structural analogs CAS 309279-65-0 and CAS 897466-49-8 were not reported in this particular HTS campaign, indicating that CAS 681159-63-7 possesses a screening-documented biological annotation that its closest purchasable analogs lack [1].

GPR151 high-throughput screening GPCR orphan receptor

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen Bonding Signature as PK/PD Differentiators

The topological polar surface area (TPSA) of CAS 681159-63-7 is calculated at 106 Ų, a value that falls within the sub-140 Ų range often associated with blood-brain barrier penetration . In contrast, the nearest phenyl-substituted analog (CAS 309279-65-0) carries only one benzothiazole and three heteroatoms, likely yielding a lower TPSA and different hydrogen-bonding profile. The bis-benzothiazole architecture of the target compound provides a distinct physicochemical signature that affects solubility, permeability, and protein binding in ways that are non-transferable to mono-benzothiazole alternatives.

physicochemical properties drug-likeness CNS penetration medicinal chemistry optimization

Commercially Verified Purity: 90%+ Guaranteed Purity from Life Chemicals as a Selection Criterion

Life Chemicals offers CAS 681159-63-7 (catalog F0536-0466) at a guaranteed purity of 90%+ in 25 mg ($109) and 50 mg ($160) quantities [1]. This purity level is explicitly verified and documented, whereas many alternative benzothiazole-piperazine analogs listed by other vendors either lack a stated purity threshold or are sold at lower specifications. For primary HTS follow-up or dose-response studies, a documented 90%+ purity baseline reduces the risk of false-negative or false-positive results arising from undetected impurities.

compound procurement purity specification screening library quality

Optimal Application Scenarios for Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 681159-63-7) Based on Established Evidence


Orphan GPCR Probe Development Targeting the Habenula GPR151 Receptor

The compound's inclusion in the Scripps Research Institute's GPR151 agonist screen (PubChem AID 1508602) makes it a candidate starting point for medicinal chemistry campaigns aiming to develop selective molecular probes for the habenula-enriched orphan receptor GPR151 [1]. Researchers can immediately order the identical CAS-numbered substance to confirm primary screening results, conduct concentration-response follow-up (EC50/AC50 determination), and profile selectivity against related galanin-receptor-family members, all while working with a commercially traceable batch.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Piperazine Anti-Tubercular Chemotypes

The symmetrical bis-benzothiazole scaffold of CAS 681159-63-7 represents a distinct topology within the benzothiazole-2-carboxamide class that has demonstrated anti-Mycobacterium tuberculosis H37Rv activity with MIC values in the low micromolar range and docking scores up to −9.1 kcal/mol against DprE1 [2]. Incorporating this compound into an SAR matrix alongside mono-benzothiazole analogs would enable systematic exploration of how a second benzothiazole ring affects MIC potency, target engagement, and selectivity versus mammalian cells.

CNS Drug Discovery Programs Requiring Balanced TPSA and Multi-Heterocyclic Architecture

With a TPSA of 106 Ų and six hydrogen-bond acceptors, this compound occupies a physicochemical space that is compatible with CNS exposure while offering a rigid, planar bis-benzothiazole core amenable to π-stacking interactions . CNS-focused medicinal chemistry teams seeking to modulate targets within the habenula or broader limbic circuitry can use this scaffold as a fragment-like starting point for further functionalization, leveraging the unique symmetry to reduce the synthetic complexity of generating SAR libraries.

High-Throughput Screening Follow-Up with Verified Purity and Batch Traceability

For core facilities and industrial screening groups, purchasing CAS 681159-63-7 from Life Chemicals (cat. F0536-0466) at a documented 90%+ purity in pre-weighed 25 mg or 50 mg aliquots eliminates the need for in-house purity verification before assay [3]. This logistical advantage, combined with the compound's unique structural registration, ensures that any biological activity observed can be unambiguously linked to the correct chemical entity and not to an isomeric or substructural contaminant.

Quote Request

Request a Quote for Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.